molecular formula C40H67N9O4 B1241921 Batzelladine B

Batzelladine B

Cat. No. B1241921
M. Wt: 738 g/mol
InChI Key: CFRXQGXKLCOKGG-BNKKYZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Batzelladine B is a carboxylic ester obtained by the formal condensation of (2aR,7R,8aS)-7-heptyl-4-methyl-2,2a,6,7,8,8a-hexahydro-1H-5,6,8b-triazaacenaphthylene-3-carboxylic acid with the hydroxy group of 4-carbamimidamidobutyl 3-(9-hydroxynonyl)-1-imino-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboxylate. Isolated from a bright red Caribbean sponge, Batzella, it has potential anti-HIV activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a member of guanidines, an alkaloid, an organic heterotricyclic compound, a carboxylic ester, a pyrrolopyrimidine and a triazaacenaphthylene.

Scientific Research Applications

Synthesis and Stereochemical Studies

  • Synthesis of Tricyclic Portions of Batzelladine B : Batzelladine B has been a subject of study for its complex tricyclic structure. Researchers have synthesized the tricyclic portion of Batzelladine B, providing insights into its stereochemistry (Snider et al., 1996).

  • Enantioselective Synthesis and Structural Analysis : The tethered Biginelli reaction was employed for the enantioselective synthesis of Batzelladine B, revealing the absolute configuration of its tricyclic guanidine portion (Franklin et al., 1999).

Potential Therapeutic Applications

  • Protein-Protein Interaction Inhibition : Batzelladines, including Batzelladine B, have shown potential in inhibiting specific protein-protein interactions, which could be significant in treating autoimmune disorders (Cohen & Overman, 2001).

  • Potential in AIDS Treatment : Batzelladines, a group including Batzelladine B, have been suggested to have potential value in AIDS treatment due to their ability to induce p56lck-CD4 dissociation (Snider & Busuyek, 1999).

Advances in Synthetic Techniques

  • Advancements in Synthesis Methodologies : Research has been conducted on developing efficient synthesis methodologies for Batzelladine B, which is crucial for further study and potential therapeutic use (Cohen & Overman, 2006).

  • Novel Synthetic Approaches : Innovative synthetic approaches have been explored to create the complex structure of Batzelladine B, contributing to the understanding of its pharmacological properties (Butters et al., 2009).

properties

Product Name

Batzelladine B

Molecular Formula

C40H67N9O4

Molecular Weight

738 g/mol

IUPAC Name

9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1S,4R,10R)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate

InChI

InChI=1S/C40H67N9O4/c1-3-4-5-9-12-18-29-27-30-21-22-33-34(28(2)45-40(46-29)49(30)33)36(50)52-25-15-11-8-6-7-10-13-19-31-35(32-20-17-24-48(32)39(43)47-31)37(51)53-26-16-14-23-44-38(41)42/h29-31,33H,3-27H2,1-2H3,(H2,43,47)(H,45,46)(H4,41,42,44)/t29-,30+,31?,33-/m1/s1

InChI Key

CFRXQGXKLCOKGG-BNKKYZKKSA-N

Isomeric SMILES

CCCCCCC[C@@H]1C[C@@H]2CC[C@H]3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C

Canonical SMILES

CCCCCCCC1CC2CCC3N2C(=N1)NC(=C3C(=O)OCCCCCCCCCC4C(=C5CCCN5C(=N4)N)C(=O)OCCCCN=C(N)N)C

synonyms

batzelladine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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